molecular formula C20H18N4O2 B4726914 N-(4-carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide

N-(4-carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B4726914
M. Wt: 346.4 g/mol
InChI Key: QJWIOQXJQDYHBJ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and agrochemical research. As part of the N-carbamoylphenyl pyrazole carboxamide family, this scaffold is recognized for its potential as a versatile pharmacophore. Pyrazole carboxamide derivatives have demonstrated a range of potent biological activities in scientific studies, including promising applications as antifungal agents that target fungal respiration by interfering with mitochondrial function and energy production . In parallel research, closely related structural analogs have been developed as potent and selective inhibitors of carbonic anhydrase isoforms (CA IX and XII), which are important enzymatic targets in oncology research due to their role in tumor pH regulation . The specific substitution pattern of the 3-cyclopropyl and 1-phenyl groups on the pyrazole core, along with the 4-carbamoylphenyl carboxamide moiety, is designed to optimize molecular interactions with biological targets, potentially influencing the compound's selectivity and binding affinity. Researchers are investigating this compound and its analogs for their potential in various biochemical pathways, including enzyme inhibition and the modulation of protein-protein interactions. The compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and handle this material according to laboratory safety guidelines.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-5-cyclopropyl-2-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c21-19(25)14-8-10-15(11-9-14)22-20(26)18-12-17(13-6-7-13)23-24(18)16-4-2-1-3-5-16/h1-5,8-13H,6-7H2,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWIOQXJQDYHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

For industrial production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents is also crucial to minimize environmental impact and ensure safety .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogs in Pyrazole Carboxamides ()

Compounds 3a–3p from Molecules (2015) share the pyrazole-carboxamide scaffold but differ in substituents (Table 1). Key comparisons include:

Compound ID Substituents (Position) Molecular Formula Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 3-Cyclopropyl, N-(4-carbamoylphenyl) C21H19N5O2 Not reported Not reported Carbamoyl, cyclopropyl
3a () 3-Methyl, N-(4-cyanophenyl) C21H15ClN6O 133–135 68 Cyano, methyl
3b () 3-Methyl, 1-(4-chlorophenyl) C21H14Cl2N6O 171–172 68 Chloro, methyl
3d () 3-Methyl, 1-(4-fluorophenyl) C21H14ClFN6O 181–183 71 Fluoro, methyl

Key Observations :

  • Carbamoyl vs. Cyano: The carbamoyl group (-CONH2) in the target compound enhances hydrogen-bonding capacity relative to the cyano group (-CN) in 3a, which may improve solubility or target interactions .
  • Synthetic Yields : Similar yields (~60–70%) suggest comparable synthetic feasibility for pyrazole carboxamides under standard coupling conditions (e.g., EDCI/HOBt) .

Triazole Carboxamide Derivatives ()

Triazole analogs, such as N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide , share the carboxamide motif but feature a triazole core instead of pyrazole.

Structural Differences :

  • Heterocyclic Core : Pyrazole (two adjacent N atoms) vs. triazole (three N atoms in a five-membered ring).
  • Biological Activity : Triazole derivatives in exhibit anticancer activity, suggesting the carboxamide group’s role in bioactivity regardless of the heterocycle .

Other Pyrazole Carboxamides ()

  • 4-Bromo-N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide (): Bromo and fluoro substituents increase molecular weight (MW: 391.03 vs. ~349.4 for the target compound) and may enhance halogen bonding in target interactions .
  • N-[(4-Fluorophenyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide (): A propyl group at position 3 and a fluorophenylmethylamide side chain. The shorter alkyl chain (propyl vs. cyclopropyl) reduces steric bulk but increases flexibility .

Thiazolo-Pyridine Carboxamide ()

The compound (S)-N-(4-Carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3-carboxamide shares the carbamoylphenyl group but incorporates a fused thiazolo-pyridine system. This structural complexity may enhance binding to viral proteins (e.g., SARS-CoV-2 spike glycoprotein) compared to simpler pyrazole derivatives .

Biological Activity

N-(4-carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide, a pyrazole derivative, has emerged as a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, synthetic pathways, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C18H19N3O2
  • Molecular Weight : 325.36 g/mol
  • CAS Number : 1015532-45-2

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives possess significant anti-inflammatory properties. For instance, compounds similar to this compound have shown effectiveness in reducing inflammatory markers such as TNF-α and IL-6. In one study, derivatives were tested in a carrageenan-induced rat paw edema model, demonstrating up to 78% inhibition at certain concentrations, comparable to standard anti-inflammatory drugs like ibuprofen .

2. Antimicrobial Properties

Pyrazole compounds have been investigated for their antimicrobial activities against various bacterial strains. For instance, derivatives have shown promising results against E. coli and Staphylococcus aureus, with some compounds exhibiting MIC values lower than those of traditional antibiotics . The presence of specific functional groups in the structure appears to enhance this activity.

3. Antitumor Activity

Research indicates that certain pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A study reported that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives:

StudyCompound TestedBiological ActivityResults
Selvam et al., 20141-(4-substitutedphenyl)-3-phenyl-1H-pyrazoleAnti-inflammatoryInhibition of TNF-α by 61–85%
Nagarapu et al., 20153-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazoleAnti-inflammatoryPotency at 75% after 3 hours
Bandgar et al., 20161-thiocarbamoyl 3-substituted phenyl-pyrazolesMAO-B inhibitorHigh activity against MAO-A/B isoforms

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of Substituents : The incorporation of the carbamoyl and cyclopropyl groups is performed via nucleophilic substitution reactions.

Q & A

Basic: What are the optimized synthetic routes for N-(4-carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, leveraging pyrazole core formation followed by functional group modifications.

  • Step 1: Construct the pyrazole ring via cyclocondensation of hydrazine derivatives with diketones or β-keto esters. For cyclopropyl incorporation, use cyclopropane carboxaldehyde or cyclopropyl Grignard reagents under controlled temperatures (0–5°C) to avoid ring-opening .
  • Step 2: Introduce the 4-carbamoylphenyl group via amide coupling. Use coupling reagents like HATU or EDCI with DMAP catalysis in anhydrous DCM, achieving yields >75% .
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%).

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1Cyclopropyl MgBr, THF, 0°C6590
2HATU, DIPEA, DCM7895

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR (¹H/¹³C): Identify cyclopropyl protons (δ 0.8–1.2 ppm, multiplet) and pyrazole ring protons (δ 6.5–7.5 ppm) .
    • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • Purity Assessment:
    • HPLC: Use a C18 column (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Modification Sites:
    • Cyclopropyl Group: Replace with other strained rings (e.g., bicyclo[2.2.1]heptane) to assess steric effects on target binding .
    • Carbamoyl Phenyl: Substitute with sulfonamide or urea groups to evaluate hydrogen-bonding contributions .
  • Assays:
    • In vitro enzyme inhibition: Use fluorescence polarization assays (IC₅₀ determination) .
    • Cellular uptake: Radiolabel the compound (³H or ¹⁴C) and measure intracellular concentration via scintillation counting.

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Software: AutoDock Vina or Schrödinger Glide.
    • Parameters: Use a grid box centered on the target’s active site (e.g., SARS-CoV-2 spike glycoprotein for antiviral studies) with 20 Å dimensions .
  • MD Simulations:
    • Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å acceptable) .

Table 2: Example Docking Scores vs. Known Inhibitors

CompoundDocking Score (kcal/mol)Target
Target Compound-9.2SARS-CoV-2 Spike
Remdesivir (control)-7.8SARS-CoV-2 Spike

Data Contradiction: How to resolve discrepancies in reported biological activities across studies?

Methodological Answer:

  • Assay Variability:
    • Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
    • Validate using positive controls (e.g., staurosporine for kinase inhibition).
  • Structural Confirmation: Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or impurities .

Experimental Design: What factors differentiate in vitro vs. in vivo testing frameworks?

Methodological Answer:

  • In vitro:
    • Use human cell lines (e.g., HEK293) with serum-free media to avoid protein interference.
    • Measure IC₅₀ in triplicate, accounting for solvent toxicity (e.g., DMSO <0.1%) .
  • In vivo:
    • Administer via oral gavage (10 mg/kg in 5% DMSO/saline) and collect plasma for LC-MS pharmacokinetics (T₁/₂, Cmax) .

Analytical Challenges: How to address purity issues in large-scale synthesis?

Methodological Answer:

  • Byproduct Identification: Use LC-MS/MS to detect dimers or oxidation products (e.g., pyrazole N-oxide).
  • Process Optimization:
    • Switch to flow chemistry for precise temperature control during cyclopropane addition .
    • Implement crystallization screening (e.g., ethanol/water mixtures) to improve yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
N-(4-carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide

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